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Compound of Interest

Compound Name:
2-Amino-2-(2-nitrophenyl)acetic

acid

Cat. No.: B1291617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-2-(2-nitrophenyl)acetic acid is a non-proteinogenic amino acid with potential

applications in pharmaceutical and chemical synthesis. Its structure, featuring an amino acid

moiety directly attached to a nitrophenyl ring, makes it a valuable building block for novel

therapeutic agents and other complex organic molecules. Accurate spectroscopic

characterization is paramount for its identification, purity assessment, and structural elucidation

in any research and development setting.

This technical guide provides a summary of available spectroscopic data and detailed

experimental protocols for the characterization of 2-Amino-2-(2-nitrophenyl)acetic acid using

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Note on Data Availability: Extensive searches for experimental spectroscopic data for the free

acid form of 2-Amino-2-(2-nitrophenyl)acetic acid did not yield specific datasets. However,

data for its hydrochloride salt is available and presented below. Predicted data for the free acid,

based on established spectroscopic principles and comparison with related compounds, is also

provided to guide researchers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

1.1.1. 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

No specific experimental ¹H NMR and ¹³C NMR data for 2-Amino-2-(2-nitrophenyl)acetic
acid hydrochloride was found in the search results. A vendor specification mentions "≥ 95%

(NMR)", implying that NMR is used for purity assessment, but the spectral data itself is not

provided.[1]

1.1.2. Predicted NMR Data for 2-Amino-2-(2-nitrophenyl)acetic acid (Free Acid)

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the free acid.

These predictions are based on the analysis of structurally similar compounds and general

chemical shift principles. The actual experimental values may vary depending on the solvent

and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 d 1H Ar-H

~7.6 - 7.8 t 1H Ar-H

~7.4 - 7.6 t 1H Ar-H

~7.3 - 7.5 d 1H Ar-H

~5.0 - 5.2 s 1H α-CH

Broad s 3H -NH₂, -COOH

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~170 - 175 C=O (Carboxylic Acid)

~148 - 150 Ar-C (C-NO₂)

~135 - 138 Ar-C

~128 - 132 Ar-CH

~124 - 127 Ar-CH

~122 - 124 Ar-CH

~118 - 121 Ar-CH

~55 - 60 α-C

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

1.2.1. 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

No specific experimental IR data for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride was

found in the search results.

1.2.2. Predicted IR Data for 2-Amino-2-(2-nitrophenyl)acetic acid (Free Acid)

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Broad
O-H stretch (Carboxylic Acid),

N-H stretch (Amine)

1710 - 1680 Strong C=O stretch (Carboxylic Acid)

1620 - 1580 Medium N-H bend (Amine)

1530 - 1500 Strong N-O asymmetric stretch (Nitro)

1350 - 1320 Strong N-O symmetric stretch (Nitro)

1300 - 1200 Medium C-O stretch (Carboxylic Acid)

850 - 750 Strong
C-H out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

1.3.1. 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

No specific experimental MS data for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

was found in the search results.

1.3.2. Predicted Mass Spectrometry Data for 2-Amino-2-(2-nitrophenyl)acetic acid (Free

Acid)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization - EI)
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m/z Assignment

196 [M]⁺ (Molecular Ion)

151 [M - COOH]⁺

150 [M - HCOOH]⁺

106 [C₇H₆N]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for 2-Amino-2-
(2-nitrophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 2-Amino-2-(2-nitrophenyl)acetic acid.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O

with a small amount of DCl to aid solubility).

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for DMSO-d₆)

for chemical shift referencing.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.
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Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift axis using the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Assign the observed signals to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of 2-Amino-2-(2-nitrophenyl)acetic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrument Parameters (FTIR):

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

The final spectrum is typically presented in terms of transmittance (%).

Data Processing:

Perform a background correction using a spectrum of a blank KBr pellet or an empty

sample compartment.

Identify the wavenumbers of the major absorption bands.

Assign these bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Amino-2-(2-nitrophenyl)acetic acid in a suitable volatile

solvent (e.g., methanol or acetonitrile/water mixture).

Instrument Parameters (Electrospray Ionization - ESI):
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Ionization Mode: Positive or negative ion mode can be used.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Scan Range: A range encompassing the expected molecular weight (e.g., m/z 50-500).

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and

desolvation gas flow and temperature to achieve a stable signal.

Instrument Parameters (Electron Ionization - EI):

Ionization Energy: Typically 70 eV.

Source Temperature: Optimized to ensure sample volatilization without thermal

decomposition.

Mass Analyzer: Quadrupole or Magnetic Sector.

Scan Range: A range appropriate for the expected fragments (e.g., m/z 20-300).

Data Processing:

Identify the molecular ion peak ([M]⁺ or [M-H]⁻ or [M+H]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Propose fragmentation pathways consistent with the observed peaks.

Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of 2-Amino-2-(2-nitrophenyl)acetic acid.
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Spectroscopic Analysis Workflow for 2-Amino-2-(2-nitrophenyl)acetic Acid

Sample Preparation

Data Analysis and Interpretation

2-Amino-2-(2-nitrophenyl)acetic acid

NMR Spectroscopy
(¹H and ¹³C) IR SpectroscopyMass Spectrometry

Structural ElucidationPurity Assessment Identity Confirmation

Click to download full resolution via product page

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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